molecular formula C13H20N2O B185040 1-(2-Methoxyphenethyl)piperazine CAS No. 147149-54-0

1-(2-Methoxyphenethyl)piperazine

Cat. No. B185040
M. Wt: 220.31 g/mol
InChI Key: SMYVCLYJLPIIME-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)piperazine can be used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction . It can also be used to prepare cyclic amine substituted Tröger’s base derivatives .


Synthesis Analysis

The synthesis of piperazine derivatives, including 1-(2-Methoxyphenethyl)piperazine, has been a focus of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Chemical Reactions Analysis

1-(2-Methoxyphenethyl)piperazine has been used in various chemical reactions. For instance, it has been used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction . It has also been used to prepare cyclic amine substituted Tröger’s base derivatives .

Scientific Research Applications

Piperazine in Drug Design and Therapeutic Use

Piperazine, a six-membered nitrogen-containing heterocycle, is significant in the rational design of drugs. It is present in numerous drugs with various therapeutic uses such as antipsychotics, antihistamines, antidepressants, anticancer, antivirals, and more. Modifications to the piperazine nucleus yield significant differences in the medicinal potential of the resultant molecules. The versatility of piperazine derivatives, including 1-(2-Methoxyphenethyl)piperazine, lies in their ability to serve as CNS agents, anticancer, cardio-protective agents, antivirals, anti-tuberculosis, anti-inflammatories, antidiabetics, antihistamines, and agents for pain relief and imaging applications. The structural adaptability of piperazines makes them a promising scaffold for discovering drug-like elements, suggesting a need for further therapeutic investigations on this motif (Rathi, Syed, Shin, & Patel, 2016).

Anti-mycobacterial Activity

Piperazine and its analogues, including 1-(2-Methoxyphenethyl)piperazine, have shown significant potential against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. These findings are critical for developing safer, selective, and cost-effective anti-mycobacterial agents. The review emphasizes the design, rationale, and structure-activity relationship of potent piperazine-based anti-TB molecules (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

Renoprotective Effects in Diabetic Nephropathy

Piperazine derivatives, such as piperazine ferulate, have been widely used in clinical practice for cardiovascular and kidney diseases in China. A meta-analysis of randomized controlled trials revealed that adding piperazine ferulate to angiotensin receptor blockers (ARBs) in diabetic nephropathy patients significantly improved renal protective benefits, especially in early diabetic nephropathy (Yang, Yang, Chen, Cheng, & Chen, 2021).

Antidepressant Properties

Piperazine is a common feature in many antidepressants due to its favorable CNS pharmacokinetic profile and specific binding conformations. The presence of a piperazine substructure in antidepressants has been widely noted, and its influence on the design and development of these drugs is significant. The review provides an overview of current developments in piperazine-based antidepressants and discusses the structural features and optimizations required to enhance their efficacy and potency (Kumar, Sahu, Pathania, Singh, Akhtar, & Kumar, 2021).

Safety And Hazards

1-(2-Methoxyphenethyl)piperazine can cause severe skin burns and eye damage. It may also cause respiratory irritation . It’s important to avoid contact with skin and eyes, and not to inhale the substance/mixture. Adequate ventilation is necessary when handling this compound .

Future Directions

Recent developments in the synthesis of piperazine derivatives suggest potential future directions in this field . These include exploring new methods for the synthesis of these compounds, such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and more .

properties

IUPAC Name

1-[2-(2-methoxyphenyl)ethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-16-13-5-3-2-4-12(13)6-9-15-10-7-14-8-11-15/h2-5,14H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYVCLYJLPIIME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90610879
Record name 1-[2-(2-Methoxyphenyl)ethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyphenethyl)piperazine

CAS RN

147149-54-0
Record name 1-[2-(2-Methoxyphenyl)ethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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